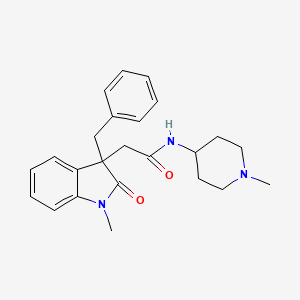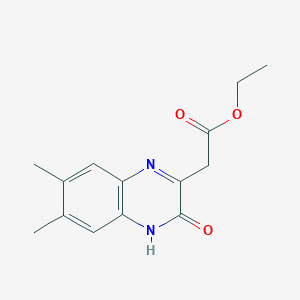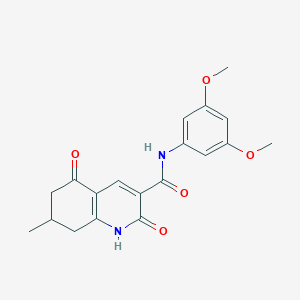![molecular formula C19H15Cl2NO2 B5360575 2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptors. DMQX has been extensively studied for its role in modulating synaptic transmission and its potential therapeutic applications in neurological disorders.
Wirkmechanismus
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline acts as a competitive antagonist of the ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This results in a reduction in the excitatory postsynaptic potentials and a decrease in synaptic transmission. This compound is highly selective for the AMPA and kainate subtypes of ionotropic glutamate receptors, with little or no effect on the NMDA subtype.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the frequency and amplitude of excitatory postsynaptic potentials in hippocampal neurons, leading to a decrease in synaptic transmission. This compound has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to have analgesic effects, reducing pain perception in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline has several advantages as a research tool. It is highly selective for the AMPA and kainate subtypes of ionotropic glutamate receptors, allowing for the specific modulation of glutamatergic neurotransmission. This compound is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, this compound has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate its interpretation in some experiments.
Zukünftige Richtungen
There are several future directions for 2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline research. One area of interest is the development of more selective and potent antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors. Another area of interest is the investigation of the role of ionotropic glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential therapeutic applications of this compound in epilepsy, neuropathic pain, and other neurological disorders warrant further investigation.
Synthesemethoden
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline can be synthesized through a multi-step process involving the reaction of 2-amino-3,5-dichloroacetophenone with 4-methoxybenzaldehyde, followed by cyclization and deprotection reactions. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline has been widely used as a research tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the AMPA, kainate, and NMDA subtypes of ionotropic glutamate receptors, leading to a reduction in excitatory neurotransmission. This compound has also been used to investigate the mechanisms of epileptogenesis, pain perception, and learning and memory.
Eigenschaften
IUPAC Name |
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-23-17-5-3-4-12-6-8-15(22-18(12)17)9-7-13-10-14(20)11-16(21)19(13)24-2/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAAENQTRBVLS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5360495.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5360502.png)
![N-(2,6-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5360514.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5360520.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B5360547.png)
![1-(4-nitrophenyl)-5-[(2-propoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5360554.png)
![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5360565.png)
![1-methyl-4-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetyl]piperazine](/img/structure/B5360566.png)

![2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)